BenchChemオンラインストアへようこそ!

Tiamdipine

calcium channel pharmacology DHP kinetics smooth muscle contractility

Tiamdipine is a research-grade 1,4-DHP calcium channel blocker with a 2-(2-aminoethylthio)methyl substituent that imparts uniquely slow onset/offset kinetics—≥2-hour onset, sustained occupancy—and a 1000-fold enantiomer binding stereoselectivity. This compound is structurally distinct from nifedipine/amlodipine and cannot be replaced by common DHPs. It serves as a validated scaffold for cardiovascular SAR programs and a chiral probe for enantiomer-resolved pharmacology. Standard B2B shipping applies; request a quote for bulk orders.

Molecular Formula C14H16BrNO4
Molecular Weight 435.5 g/mol
CAS No. 110646-15-6
Cat. No. B218101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiamdipine
CAS110646-15-6
Synonyms2-(2-aminoethylthio)methyl-3-carboethoxy-5-carbomethoxy-6-methyl-4-(3-nitrophenyl-1,4-dihydropyridine)
tiamdipine
tiamdipine, (-)-isome
Molecular FormulaC14H16BrNO4
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCN
InChIInChI=1S/C20H25N3O6S/c1-4-29-20(25)18-15(11-30-9-8-21)22-12(2)16(19(24)28-3)17(18)13-6-5-7-14(10-13)23(26)27/h5-7,10,17,22H,4,8-9,11,21H2,1-3H3
InChIKeyNCPRZAIJPGXTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiamdipine (CAS 110646-15-6): A C-2 Aminoethylthiomethyl-Substituted 1,4-Dihydropyridine Calcium Channel Blocker — Structural Identity and Pharmacological Lineage for Procurement Decision-Making


Tiamdipine (CAS 110646-15-6) is a 1,4-dihydropyridine (DHP) L-type calcium channel blocker distinguished by its 2-(2-aminoethylthio)methyl substituent at the C-2 position of the DHP ring, replacing the canonical 2,6-dimethyl substitution found in nifedipine [1]. The compound bears a 3-nitrophenyl group at C-4, a 3-carboethoxy and 5-carbomethoxy ester pair, and a 6-methyl group. Introduced into the MeSH vocabulary in January 1991, tiamdipine and its analogs form a structurally distinct subclass—sometimes termed 'tiampidines'—within the DHP calcium antagonist family [2]. Its molecular formula is C₂₀H₂₅N₃O₆S, with a molecular weight of 435.5 g/mol.

Why Tiamdipine (CAS 110646-15-6) Cannot Be Interchanged With Nifedipine, Amlodipine, or Nicardipine in Calcium Channel Pharmacology Research


Conventional 1,4-DHP calcium channel blockers such as nifedipine and amlodipine bear 2,6-dimethyl substituents on the DHP ring. Tiamdipine's 2-(2-aminoethylthio)methyl group introduces a basic, charged side chain that fundamentally alters the compound's interaction kinetics with the L-type calcium channel — producing dramatically slower onset and offset of action, reduced sensitivity to phenyl ring modifications, and a distinct stereochemical pharmacology [1]. These differences mean that pharmacological data or experimental protocols developed using nifedipine, amlodipine, or nicardipine cannot be extrapolated to tiamdipine without explicit re-characterization. At the receptor level, tiamdipine occupies a unique rank order position among calcium channel ligands at muscarinic receptor subtypes, confirming that simple in-class substitution is scientifically invalid [2].

Quantitative Differentiation Evidence for Tiamdipine (CAS 110646-15-6) Versus Nifedipine, Amlodipine, and Nicardipine: Head-to-Head and Cross-Study Pharmacological Data


Evidence Item 1: Slow Onset and Offset Kinetics — Tiamdipine Requires ≥2 Hours for Maximum Effect Versus ~10 Minutes for Nifedipine

In direct head-to-head experiments using K⁺-induced contractile responses in rat tail artery, 2-(2-aminoethylthio)methyl tiamdipine analogs required at least 2 hours to reach maximum inhibitory effect, whereas the corresponding 2-(2-acetamidoethylthio)methyl tiamdipine derivative and nifedipine achieved maximum effect within 10 minutes [1]. Recovery of contractile response to K⁺ depolarization upon washout was correspondingly slow for the aminoethylthio tiamdipine series and could only be accelerated by the addition of the DHP activator Bay K 8644 (5 × 10⁻⁶ mol/l) immediately prior to the K⁺ challenge [1]. This slow kinetic profile is attributed to membrane-phase trapping of the charged amine group and represents a fundamentally different mode of Ca²⁺ channel interaction compared to neutral DHPs like nifedipine [1].

calcium channel pharmacology DHP kinetics smooth muscle contractility

Evidence Item 2: Greatly Reduced Influence of Phenyl Ring Substitution on Potency — Tiamdipine Series Shows Pharmacophore Independence Not Observed in Nifedipine Series

In a comparative study of phenyl ring-substituted analogs evaluated in smooth and cardiac muscle preparations, the influence of 3-Cl, 3-MeO, and 3-CF₃ phenyl ring substitutions on pharmacological activity was greatly reduced in the tiamdipine series relative to the N-formyl tiamdipine derivatives and neutral nifedipine derivatives [1]. This indicates that the 2-(2-aminoethylthio)methyl substituent confers a degree of pharmacophore independence from the 4-phenyl ring, in contrast to nifedipine analogs where phenyl substitution critically modulates potency across a wide dynamic range (IC₅₀ spreading from 10⁻⁶ to 10⁻⁹ mol/l) [1]. The onset and offset of action were also greatly slowed by the presence of the amine side chain irrespective of phenyl substitution, confirming that the C-2 substituent dominates the kinetic pharmacology [1].

structure-activity relationship DHP pharmacophore phenyl ring substitution

Evidence Item 3: High Enantiomer Stereoselectivity — Tiamdipine Exhibits a (−)/(+) Ratio of ~100 in Pharmacologic Assays and ~1000 in Binding Assays, Enabling Chiral Separation-Based Research

The two stereoisomers of tiamdipine and its 2-(2-acetamidoethylthio)methyl analog, as well as the four stereoisomers of the 2-(2-pyrrolidinylmethylthio)methyl analog, were evaluated for stereoselectivity in pharmacologic and radioligand binding experiments [1]. High stereoselectivity ratios of approximately (−)/(+) = 100 in pharmacologic experiments (K⁺-induced contraction inhibition) and approximately (−)/(+) = 1000 in [³H]PN 200-110 binding experiments were observed [1]. This indicates that the (−)-enantiomer is 100- to 1000-fold more potent than the (+)-enantiomer, depending on the assay system. For context, nifedipine is achiral at C-4 due to symmetrical 2,6-dimethyl substitution, meaning it cannot exhibit this degree of enantioselective pharmacology, while amlodipine's enantiomers show more modest selectivity [1].

stereoselectivity enantiomer pharmacology chiral calcium channel blocker

Evidence Item 4: BBR 2160 (N-Formyl Tiamdipine) — 10× More Potent Than Amlodipine and Longer Duration Than Nifedipine in Rat Aorta and In Vivo Hypertension Models

BBR 2160 ((±)-3-ethyl,5-methyl,2-([2-(formylamino)-ethyl]-thiomethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate; CAS 118587-22-7), the N-formyl derivative of tiamdipine, serves as a key reference compound demonstrating the translational potential of the tiamdipine scaffold. In [³H]nitrendipine displacement assays, BBR 2160 is 10 times more potent than amlodipine and equiactive with nifedipine [1]. On rat aorta contracted by 10 mmol/l Ca²⁺ or 45 mmol/l K⁺, BBR 2160 shows higher calcium entry blocker activity than both nifedipine and amlodipine, achieving maximum effect on voltage-operated channel-induced contractions in 6 hours, whereas nifedipine reaches maximum effect in approximately 2 hours [1]. Administered orally to conscious spontaneously hypertensive rats (SHR) and renal hypertensive dogs (RHD), BBR 2160 produces dose-dependent systolic blood pressure reduction with peak effect at 3-6 hours and duration exceeding 6 hours [1]. BBR 2160 and amlodipine both exhibit more pronounced activity on SHR than on normotensive rats (ED₂₀ NR/SHR ratio = 3.3 for both), while nifedipine's activities fall in the same dose range for both (ED₂₀ NR/SHR ratio = 1.3) [1]. In vitro, BBR 2160 demonstrates marked vasoselectivity and does not increase total oxygen consumption in conscious normotensive dogs [1].

BBR 2160 antihypertensive vasoselectivity calcium entry blocker

Evidence Item 5: Intermediate Muscarinic Receptor Binding Profile — Tiamdipine Occupies a Distinct Rank Position Between Nicardipine and Verapamil, With Implications for Off-Target Screening Cascades

In a systematic study of Ca²⁺ channel ligand effects on [³H]QNB binding at cloned m1 and m3 muscarinic receptors expressed in CHO cells, the IC₅₀ values of tested ligands ranged from 10⁻⁶ to 10⁻⁴ M [1]. The rank order of potency was: HOE 166 > McN 6186 > nicardipine > tiamdipine > verapamil > diltiazem > Bay K 8644 > nifedipine [1]. Tiamdipine thus occupies an intermediate position — more potent at muscarinic receptor displacement than verapamil, diltiazem, Bay K 8644, and nifedipine, but less potent than nicardipine (and the non-DHP HOE 166 and McN 6186) [1]. No subtype selectivity between m1 and m3 was observed for any of the ligands tested [1].

muscarinic receptor off-target pharmacology calcium channel ligand selectivity

Differentiated Application Scenarios for Tiamdipine (CAS 110646-15-6) in Cardiovascular Pharmacology, Chiral Chemistry, and Calcium Channel Biophysics Research


Scenario 1: Studying Calcium Channel State-Dependence and Slow Block/Unblock Kinetics

The ≥2-hour onset time and slow washout kinetics of tiamdipine, demonstrated in rat tail artery K⁺-depolarization assays [1], make this compound a uniquely suited pharmacological tool for probing the slow kinetic components of L-type calcium channel block. Unlike nifedipine (~10 min onset, rapid washout), tiamdipine's membrane-phase trapping behavior permits sustained channel occupancy experiments and facilitates the study of use-dependent block mechanisms over extended time courses. The acceleration of recovery by Bay K 8644 (5 × 10⁻⁶ mol/l) further enables controlled reversal experiments [1], making tiamdipine a valuable probe for biophysical investigations of DHP-channel interaction kinetics.

Scenario 2: Chiral Separation and Enantiomer-Specific Calcium Channel Pharmacology

With pharmacologic stereoselectivity ratios of approximately (−)/(+) = 100 and binding stereoselectivity ratios of approximately (−)/(+) = 1000 [2], tiamdipine represents a high-dynamic-range chiral probe for enantiomer-resolved calcium channel pharmacology. Laboratories engaged in chiral chromatographic method development, enantiomer-specific DHP receptor mapping, or stereoselective SAR programs can use tiamdipine as a reference compound where the individual enantiomers yield a clear 100- to 1000-fold signal separation — an advantage not available from achiral DHPs such as nifedipine.

Scenario 3: Translational Antihypertensive Research Using the Tiamdipine Scaffold

The N-formyl derivative BBR 2160 demonstrates that the tiamdipine scaffold supports the development of orally active, long-duration antihypertensive agents with 10× greater potency than amlodipine in binding assays and superior hypertensive selectivity (ED₂₀ NR/SHR = 3.3 vs. 1.3 for nifedipine) [3]. For medicinal chemistry teams pursuing novel DHP-based cardiovascular therapeutics with slow onset, sustained duration (>6 h), and marked vasoselectivity, tiamdipine provides a validated starting scaffold whose pharmacokinetic and pharmacodynamic properties have been characterized in both rodent (SHR) and large-animal (renal hypertensive dog) models [3].

Scenario 4: Calcium Channel Ligand Off-Target Screening and Polypharmacology Studies

Tiamdipine's distinct intermediate rank position in the muscarinic receptor binding cascade — more potent than nifedipine, verapamil, diltiazem, and Bay K 8644, but less potent than nicardipine [4] — makes it a strategically important reference compound for laboratories building calcium channel ligand selectivity panels. In experimental systems where muscarinic receptor crosstalk may influence smooth muscle or cardiac responses, tiamdipine's profile provides a midpoint calibration standard between high-muscarinic-affinity ligands (nicardipine) and low-affinity ligands (nifedipine), aiding in the deconvolution of calcium channel-mediated effects from off-target muscarinic contributions.

Quote Request

Request a Quote for Tiamdipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.